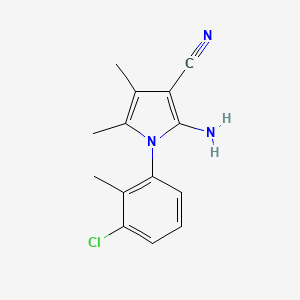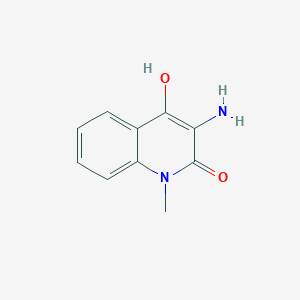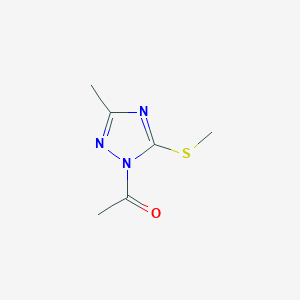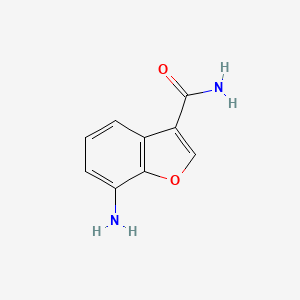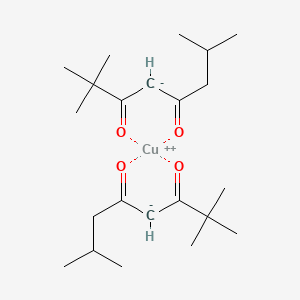
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with hydroxymethyl, methyl, nitro, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by hydroxymethylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
- Oxidation of the hydroxymethyl group yields 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.
- Reduction of the nitro group forms 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid.
- Substitution reactions can yield various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- 4-(Hydroxymethyl)-2-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
- 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid
- 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Comparison:
4-(Hydroxymethyl)-2-methyl-5-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but with a different position of the methyl group, affecting its reactivity and biological activity.
4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid: The additional carboxyl group increases the compound’s acidity and potential for forming hydrogen bonds.
4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
304015-82-5 |
|---|---|
Molekularformel |
C7H8N2O5 |
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-1-methyl-5-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c1-8-5(7(11)12)2-4(3-10)6(8)9(13)14/h2,10H,3H2,1H3,(H,11,12) |
InChI-Schlüssel |
XHMAHGRLAGQVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=C1[N+](=O)[O-])CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


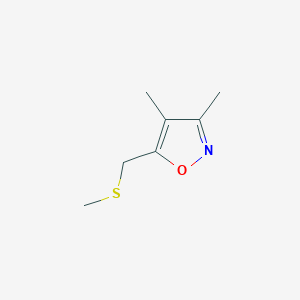
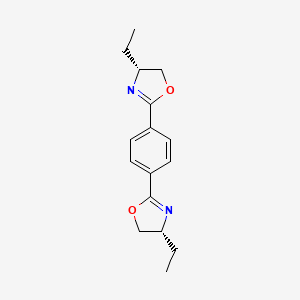
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
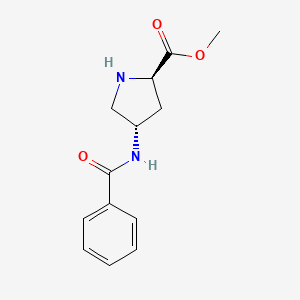
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
